5,8-Monoepoxyretinoic acid

Description

Properties

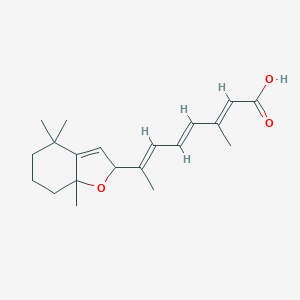

IUPAC Name |

(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-JUPVTLSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112327 |

Source

|

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-76-8 |

Source

|

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Significance of 5,8-Monoepoxyretinoic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of 5,8-Monoepoxyretinoic acid, a significant metabolite of retinoic acid. Intended for researchers, scientists, and professionals in drug development, this document details its biochemical origins, methods for its chemical synthesis and characterization, and discusses its biological relevance.

Introduction: Unveiling a Key Retinoid Metabolite

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a vast array of biological processes, including embryonic development, cellular differentiation, and immune function. The biological activity of retinoids is primarily mediated by all-trans retinoic acid (ATRA), which acts as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The cellular levels of ATRA are tightly controlled through a complex network of biosynthesis and catabolism. A key pathway in the metabolic clearance of retinoic acid involves its enzymatic conversion to various oxidized and epoxidized forms. Among these, 5,8-Monoepoxyretinoic acid, a stable furanoid derivative, has emerged as a notable metabolite. Understanding its origin is fundamental to elucidating the complete lifecycle of retinoic acid signaling and its pharmacological implications.

The Biochemical Genesis of 5,8-Monoepoxyretinoic Acid

The journey to 5,8-Monoepoxyretinoic acid begins with its parent compound, all-trans retinoic acid. Its formation is a two-step process involving enzymatic epoxidation followed by a spontaneous, acid-catalyzed rearrangement.

Enzymatic Epoxidation of Retinoic Acid

The initial and rate-limiting step in the formation of the epoxy precursor is the epoxidation of the 5,6-double bond of the β-ionone ring of retinoic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes.

-

The Role of Cytochrome P450: These heme-containing monooxygenases are a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous and exogenous compounds. In the context of retinoid metabolism, the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) plays a pivotal role in the catabolism of retinoic acid, thereby preventing excessive retinoid signaling.

-

Formation of 5,6-Monoepoxyretinoic Acid: The enzymatic reaction involves the insertion of an oxygen atom across the C5-C6 double bond of the retinoic acid molecule, yielding 5,6-monoepoxyretinoic acid. This epoxide is a biologically active metabolite, although its potency is generally lower than that of ATRA.[1]

The following diagram illustrates the enzymatic conversion of all-trans retinoic acid to its 5,6-epoxy derivative.

Caption: Enzymatic conversion of all-trans-retinoic acid to 5,6-monoepoxyretinoic acid.

Acid-Catalyzed Rearrangement to 5,8-Monoepoxyretinoic Acid

5,6-Monoepoxyretinoic acid is relatively unstable, particularly under acidic conditions. It readily undergoes an intramolecular cyclization to form the more stable furanoid derivative, 5,8-monoepoxyretinoic acid.[2][3]

-

Mechanism of Rearrangement: The acidic environment protonates the epoxide oxygen, making the C6 carbon susceptible to nucleophilic attack by the hydroxyl group that can be conceptually formed at C8. This intramolecular reaction results in the formation of a five-membered furan ring fused to the cyclohexane ring.

This acid-catalyzed rearrangement can occur in vivo in acidic cellular compartments or as an artifact during extraction and purification processes if acidic conditions are not carefully controlled.[4]

The conversion from the 5,6-epoxy to the 5,8-epoxy form is depicted below.

Caption: The acid-catalyzed intramolecular rearrangement of 5,6- to 5,8-monoepoxyretinoic acid.

Chemical Synthesis and Characterization

For research purposes, the chemical synthesis of 5,8-Monoepoxyretinoic acid is essential. The synthesis is typically achieved through a two-step process mirroring its biochemical origin. Analytical standards for 5,8-Monoepoxyretinoic acid are commercially available from several suppliers, which are crucial for the accurate identification and quantification of this metabolite in biological samples.[5][6][7][8]

Step-by-Step Synthesis Protocol

The synthesis starts with all-trans-retinoic acid, which is first epoxidized and then subjected to acid-catalyzed rearrangement.

Step 1: Synthesis of 5,6-Monoepoxyretinoic Acid

-

Dissolution: Dissolve all-trans-retinoic acid in a suitable organic solvent, such as dichloromethane, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Epoxidation: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is typically carried out at a low temperature (e.g., 0°C) to control reactivity and minimize side reactions.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the excess peroxy acid is quenched, and the crude product is extracted and purified.

Step 2: Acid-Catalyzed Rearrangement to 5,8-Monoepoxyretinoic Acid

-

Acid Treatment: The purified 5,6-monoepoxyretinoic acid is dissolved in a solvent and treated with a catalytic amount of acid, such as ethanolic hydrochloric acid.[2]

-

Reaction: The mixture is stirred at room temperature until the rearrangement is complete, as monitored by TLC or HPLC.

-

Purification: The resulting 5,8-Monoepoxyretinoic acid is then purified from the reaction mixture.

Purification and Characterization

High-performance liquid chromatography (HPLC) is the method of choice for the purification of 5,8-Monoepoxyretinoic acid. Its structural identity is then confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Typical Parameters |

| HPLC | Purification and Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid). Detection: UV at ~330-350 nm.[9] |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation Pattern | Ionization: Electrospray Ionization (ESI). Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.[10] |

| NMR Spectroscopy | Structural Elucidation | Nuclei: ¹H and ¹³C NMR. Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD). |

The following workflow illustrates the process of synthesis and characterization.

Caption: A generalized workflow for the synthesis and characterization of 5,8-monoepoxyretinoic acid.

Biological Activity and Significance

While the biological activity of 5,6-monoepoxyretinoic acid has been investigated, with some studies showing it to be significantly less potent than all-trans-retinoic acid in promoting growth in vitamin A-deficient rats[1], the specific biological roles of 5,8-Monoepoxyretinoic acid are less well-defined.

Interaction with Retinoid Receptors

The biological effects of retinoids are primarily mediated through their interaction with RARs and RXRs.[11] All-trans-retinoic acid binds with high affinity to RARs, while its isomer, 9-cis-retinoic acid, binds to both RARs and RXRs.[12][13] The ability of 5,8-Monoepoxyretinoic acid to bind to and activate these receptors is a critical area of ongoing research. Its furanoid structure, which significantly alters the geometry of the β-ionone ring, likely impacts its binding affinity and subsequent transcriptional activation capabilities. Further studies are required to fully elucidate the interaction of 5,8-Monoepoxyretinoic acid with the various isoforms of RAR and RXR.[14]

Role in Drug Development and Disease

The formation of 5,8-Monoepoxyretinoic acid is relevant in the context of retinoid-based therapies.

-

Dermatology and Cancer: Retinoids are widely used in dermatology for the treatment of acne, psoriasis, and photoaging, and in oncology for the treatment of certain cancers, such as acute promyelocytic leukemia.[15] The metabolic profile of a therapeutic retinoid, including the formation of epoxy derivatives, can influence its efficacy and side-effect profile. Understanding the biological activity of metabolites like 5,8-Monoepoxyretinoic acid is crucial for designing more effective and safer retinoid-based drugs.

Conclusion and Future Perspectives

5,8-Monoepoxyretinoic acid is a naturally occurring furanoid retinoid that originates from the enzymatic epoxidation of all-trans retinoic acid by cytochrome P450 enzymes, followed by an acid-catalyzed rearrangement of the resulting 5,6-epoxide. While methods for its chemical synthesis and characterization are established, a comprehensive understanding of its biological activity and its specific roles in retinoid signaling pathways remains an active area of investigation. Future research should focus on delineating its interactions with nuclear retinoid receptors, its downstream effects on gene expression, and its potential contributions to the pharmacological and toxicological profiles of therapeutic retinoids. A deeper understanding of the entire metabolic network of retinoic acid, including the formation and function of 5,8-Monoepoxyretinoic acid, will undoubtedly pave the way for the development of novel and more targeted retinoid-based therapies.

References

-

John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543. [Link]

-

SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. Retrieved from [Link]

-

Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 89(22), 10887-10891. [Link]

-

Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

-

Al-Share, B., & Al-Jumaily, R. (2017). Retinoids as chemopreventive agents. Indian Journal of Dermatology, Venereology, and Leprology, 83(1), 14. [Link]

- Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoid signaling: genomic and nongenomic effects. Journal of lipid research, 54(7), 1761-1775.

-

Wang, Y., Zhang, Y., Wu, S., & Chen, G. (2021). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 26(19), 5809. [Link]

-

Zile, M. H., Inhorn, R. C., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230. [Link]

- Google Patents. (n.d.). Method of synthesis of retinoic acid.

-

McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475–481. [Link]

-

Kliewer, S. A., Umesono, K., Mangelsdorf, D. J., & Evans, R. M. (1992). Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling. Nature, 355(6359), 446-449. [Link]

-

News-Medical.Net. (2019, August 7). Retinoid Receptor Pharmacology. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Retinoic acid receptor. Retrieved from [Link]

-

Arráez-Román, D., Carretero, A. S., & Segura-Carretero, A. (2021). High-Resolution Mass Spectrometry for the Comprehensive Characterization of Plant-Pigment-Based Tattoos and Dyes Formulations. Molecules, 26(12), 3749. [Link]

-

John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical journal, 103(2), 539. [Link]

Sources

- 1. The biological activity of 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. all-trans 5,8-Epoxy Retinoic Acid (Mixture of Diastereomers) [lgcstandards.com]

- 6. 5,8-Epoxy-All-Trans-Retinoic Acid | 3012-76-8 | SynZeal [synzeal.com]

- 7. 5,8-Epoxy Retinoic Acid (all trans) - Acanthus Research [acanthusresearch.com]

- 8. Reference Materials [sigmaaldrich.com]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 12. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retinoids as chemopreventive agents - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

An In-depth Technical Guide to the Discovery and History of Furanoid Retinoids

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, chemical properties, and analytical methodologies related to furanoid retinoids. Designed for professionals in research and drug development, this document delves into the nuanced chemistry and biological relevance of this unique subclass of vitamin A derivatives.

Introduction: A Serendipitous Discovery in the Realm of Vitamin A

The story of furanoid retinoids is not one of direct pursuit but rather of incidental discovery born from the inherent instability of their parent compounds. Early research into vitamin A and its derivatives was often hampered by the lability of these molecules, particularly their sensitivity to acidic conditions.[1][2] It was in this context that a new class of retinoid degradation products, characterized by a furan ring within their structure, was first observed. These compounds, initially considered mere artifacts of experimental procedures, would later be recognized as naturally occurring metabolites with their own distinct chemical and biological profiles.

The pioneering work on the chemistry of vitamin A isomers by researchers such as L. Zechmeister and C. D. Robeson laid the groundwork for understanding the complex transformations that retinoids can undergo.[3] While their primary focus was on cis-trans isomerization, their meticulous analytical techniques paved the way for the identification of a broader range of vitamin A derivatives, including those with altered ring structures.

The Genesis of the Furan Ring: From Epoxide to Furanoid

The key to understanding the formation of furanoid retinoids lies in the chemistry of their precursors, the 5,6-epoxyretinoids. It is now well-established that furanoid retinoids, specifically 5,8-epoxyretinoids, are the product of an acid-catalyzed rearrangement of 5,6-epoxyretinoids.

The Precursor: 5,6-Epoxyretinoids

In the late 1970s, a significant breakthrough came with the isolation and identification of 5,6-epoxyretinoic acid as a biologically active, endogenous metabolite of retinoic acid.[4] This discovery was crucial as it demonstrated that the epoxide precursor to furanoid retinoids was not just a laboratory curiosity but a naturally occurring compound within biological systems.

The Transformation: Acid-Catalyzed Cyclization

The pivotal moment in understanding furanoid retinoid formation was the recognition that under acidic conditions, 5,6-epoxyretinoic acid readily rearranges to form 5,8-oxyretinoic acid (a furanoid retinoid).[4] This intramolecular cyclization reaction is a classic example of epoxide ring-opening under acidic conditions, where the epoxide oxygen attacks a transient carbocation, leading to the formation of a stable five-membered furan ring.

The proposed mechanism for this transformation is illustrated in the diagram below:

Caption: Acid-catalyzed rearrangement of a 5,6-epoxyretinoid to a 5,8-epoxyretinoid.

Kitol: A Naturally Occurring Furanoid-like Dimer

Parallel to the investigation of monomeric furanoid retinoids, another intriguing furanoid-like structure was being elucidated in the form of "kitol." First isolated from whale liver oil, kitol was identified as a dimer of vitamin A with the molecular formula C40H60O2. Its structure, which includes a central furan-like ring, is thought to arise from the dimerization of two vitamin A molecules. While not a simple monomeric furanoid retinoid, the study of kitol's structure provided further evidence of the propensity of retinoids to undergo cyclization reactions to form furan-containing derivatives.

Chemical Structure and Properties

The defining feature of a furanoid retinoid is the presence of a 5,8-epoxy bridge on the β-ionone ring of the retinoid backbone. This structural modification has significant consequences for the molecule's overall shape, polarity, and spectroscopic properties.

| Property | Parent Retinoid (e.g., Retinoic Acid) | Furanoid Retinoid (e.g., 5,8-Epoxyretinoic Acid) |

| Molecular Formula | C20H28O2 | C20H28O3 |

| Molecular Weight | 300.44 g/mol | 316.44 g/mol |

| Key Structural Feature | β-ionone ring with conjugated double bonds | 5,8-epoxy bridge forming a furan ring |

| Polarity | Less polar | More polar due to the ether linkage |

| UV-Vis Absorption | Characteristic λmax around 350 nm | Typically shifted to shorter wavelengths |

Analytical Methodologies for the Characterization of Furanoid Retinoids

The identification and quantification of furanoid retinoids require sophisticated analytical techniques due to their structural similarity to other retinoids and their often low concentrations in biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of retinoid analysis, and various methods have been developed for the separation of furanoid retinoids from their parent compounds and other metabolites.

Experimental Protocol: Isocratic Normal-Phase HPLC for Retinoid Separation

This protocol is adapted from established methods for the separation of retinoid isomers and can be optimized for the analysis of furanoid retinoids.

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A silica gel column (e.g., 150 x 4.6 mm I.D., 5 µm particle size) is typically used for normal-phase separation.

-

Mobile Phase: A non-polar mobile phase is employed. A common mixture consists of n-hexane, 2-propanol, and glacial acetic acid in a ratio of approximately 1000:4.3:0.675 (v/v/v). The exact ratio may need to be optimized for the specific furanoid retinoid of interest.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength of approximately 350 nm is suitable for most retinoids, although the optimal wavelength for furanoid retinoids may be slightly lower.

-

Sample Preparation:

-

Extract the biological sample (e.g., tissue homogenate, plasma) with a suitable organic solvent such as a mixture of hexane and ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Standard Preparation: Prepare standard solutions of the furanoid retinoid of interest in the mobile phase at known concentrations to generate a calibration curve for quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of furanoid retinoids.

Key Fragmentation Patterns:

The fragmentation of retinoids in the mass spectrometer can provide valuable structural information. For furanoid retinoids, characteristic fragmentation patterns would involve the cleavage of the polyene side chain and the furan ring. While specific high-resolution mass spectral data for a wide range of furanoid retinoids is not extensively published, general principles of retinoid fragmentation can be applied. In positive ion mode, a common fragment observed for many retinoids corresponds to the loss of the side chain, resulting in an ion representing the β-ionone ring and a portion of the polyene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of novel furanoid retinoids. 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Key diagnostic signals in the 1H NMR spectrum of a furanoid retinoid would include the protons on the furan ring and the shifts in the signals of the methyl groups on the β-ionone ring compared to their parent retinoids.

Biological Activity and Future Perspectives

The biological activity of furanoid retinoids is an area of ongoing research. While initially considered as inactive degradation products, the discovery that their precursor, 5,6-epoxyretinoic acid, is a biologically active metabolite suggests that furanoid retinoids may also possess physiological roles. Further investigation is needed to determine their affinity for retinoid receptors (RARs and RXRs) and their potential effects on gene transcription and cellular processes.

The development of robust analytical methods and the synthesis of furanoid retinoid standards will be crucial for advancing our understanding of this intriguing class of vitamin A derivatives and exploring their potential as therapeutic agents.

References

- Wolf, G. (2001). The discovery of the visual function of vitamin A. The Journal of Nutrition, 131(6), 1647–1650.

- Semba, R. D. (2012). On the ‘discovery’ of vitamin A. Annals of Nutrition and Metabolism, 61(3), 192–198.

- McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090.

- Burger, B. V., Garbers, C. F., Pachler, K., & Bonnett, R. (1965). The structure of kitol.

- Giannotti, C., Das, B. C., & Lederer, E. (1966). The Structure of Kitol.

-

SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. Retrieved from [Link]

- Blaner, W. S. (2019). Vitamin A and provitamin A carotenoids. In Present Knowledge in Nutrition (pp. 73-91). Academic Press.

- Kane, M. A., Folias, A. E., Napoli, J. L. (2008). HPLC/MS(N) analysis of retinoids. Methods in molecular biology (Clifton, N.J.), 446, 257–273.

- Miyagi, M., & Yokoyama, H. (2001). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC.

- van Breemen, R. B., & Pajkovic, N. (2007). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 10(9), 1079–1083.

- Hubbard, R., Gregerman, R. I., & Wald, G. (1953). CIS-TRANS ISOMERS OF VITAMIN A AND RETINENE IN THE RHODOPSIN SYSTEM. The Journal of general physiology, 36(3), 415–429.

-

Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

Sources

- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CIS-TRANS ISOMERS OF VITAMIN A AND RETINENE IN THE RHODOPSIN SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sav.sk [sav.sk]

Biological role of 5,8-Monoepoxyretinoic acid in vitamin A metabolism

An In-depth Technical Guide to the Biological Role of 5,8-Monoepoxyretinoic Acid in Vitamin A Metabolism

Abstract

This technical guide provides a comprehensive examination of 5,8-monoepoxyretinoic acid within the intricate landscape of vitamin A metabolism. While initially identified as a metabolite of retinoic acid, compelling evidence now suggests that 5,8-monoepoxyretinoic acid is likely an artifact of historical analytical techniques, arising from the chemical rearrangement of its precursor, 5,6-epoxyretinoic acid. This guide will dissect the evidence surrounding the artifactual nature of 5,8-monoepoxyretinoic acid, detail the established biological role of its endogenous precursor, and present modern experimental protocols essential for the accurate study of retinoid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this specific retinoid and the broader methodological considerations in the field.

Introduction to Vitamin A Metabolism and the Retinoid Signaling Cascade

Vitamin A, a fat-soluble vitamin, is indispensable for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1] Its biological activity is primarily mediated by its active metabolite, all-trans-retinoic acid (ATRA). The metabolic pathway to ATRA is a tightly regulated two-step oxidation process: dietary retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[2][3]

The cellular concentrations of ATRA are meticulously controlled through a balance of its synthesis and catabolism.[2] The cytochrome P450 (CYP) family of enzymes, particularly the CYP26 subfamily, plays a crucial role in the oxidative degradation of ATRA, thereby terminating its signaling cascade.[4][5] This degradation leads to the formation of various oxidized metabolites, including 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA.[6] Among the other identified metabolites is 5,6-epoxyretinoic acid.[7] This guide focuses on a closely related compound, 5,8-monoepoxyretinoic acid, and critically evaluates its standing as a true biological metabolite versus a product of analytical artifact.

Nomenclature and Chemical Identity of 5,8-Monoepoxyretinoic Acid

5,8-Monoepoxyretinoic acid is a derivative of retinoic acid characterized by an epoxide bridge between the 5th and 8th carbons of the β-ionone ring. This compound is also referred to in the literature as 5,8-epoxyretinoic acid and, in older publications, as 5,8-oxyretinoic acid.[8] Chemical suppliers provide various isomers, including all-trans, 9-cis, and 13-cis forms, each with a unique CAS number.[8][9]

| Isomer | CAS Number | Molecular Formula | Molecular Weight |

| 5,8-Epoxy-all-trans-retinoic acid | 3012-76-8 | C20H28O3 | 316.4 g/mol |

| 5,8-Epoxy-13-cis-retinoic acid | 112018-12-9 | C20H28O3 | 316.4 g/mol |

| 5,8-Epoxy-9-cis-retinoic acid | 1331640-07-3 | C20H28O3 | 316.4 g/mol |

The Artifact Question: Is 5,8-Monoepoxyretinoic Acid an Endogenous Metabolite?

A critical point of discussion surrounding 5,8-monoepoxyretinoic acid is its origin. Seminal work in the field of retinoid metabolism has suggested that 5,8-oxyretinoic acid, isolated from the intestines of vitamin A-deficient rats, was likely generated from 5,6-epoxyretinoic acid under the acidic conditions used during the extraction and isolation procedures.[10][11] This suggests that 5,8-monoepoxyretinoic acid may not be a true, endogenously produced metabolite but rather an artifact of the analytical methodology.

The proposed mechanism involves an acid-catalyzed rearrangement of the 5,6-epoxide to the more stable 5,8-epoxide. The lability of the 5,6-epoxide in an acidic environment underscores the importance of employing neutral, mild extraction and analysis techniques when studying retinoid metabolism. Modern analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have become the gold standard for their sensitivity and specificity, and they can be performed under conditions that preserve the integrity of labile metabolites.[4][5][12]

Caption: Proposed artifactual formation of 5,8-monoepoxyretinoic acid.

Biological Profile of 5,6-Epoxyretinoic Acid: The Endogenous Precursor

In contrast to the ambiguity surrounding its 5,8-isomer, 5,6-epoxyretinoic acid has been unequivocally identified as a true in vivo metabolite of retinoic acid.[10][13] It has been detected in various tissues of rats, including the small intestine, kidney, liver, testes, and serum, following the administration of physiological doses of retinoic acid.[14]

Biological Activity

Studies on the biological activity of all-trans-5,6-epoxyretinoic acid have shown that it is significantly less potent than its parent compound, all-trans-retinoic acid. In a growth promotion assay using vitamin A-deficient rats, 5,6-epoxyretinoic acid was found to be only 0.5% as active as ATRA.[12][15] While it could support growth to some extent, it did not maintain overall good health, and animals supplemented with it exhibited testicular degeneration and fetal resorption.[16]

Interaction with Retinoid Receptors

The biological effects of retinoic acid are mediated through its binding to and activation of nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[17] While direct quantitative binding data for 5,6-epoxyretinoic acid to RAR and RXR isoforms is scarce, some inferences can be made. The fact that it exhibits any biological activity, albeit weak, suggests some level of interaction with the RARs. One study indicated that 5,6-epoxy-retinoic acid did not compete with 9-cis-retinoic acid for binding to RXRβ, suggesting a low affinity for this receptor subtype.[2]

The Unresolved Biological Role of 5,8-Monoepoxyretinoic Acid

Given the strong evidence pointing to its artifactual origin, there is a conspicuous absence of research into the specific biological functions of 5,8-monoepoxyretinoic acid. It is plausible that any biological activity it might possess would be significantly lower than that of ATRA, similar to its 5,6-epoxy precursor. To date, there are no definitive studies demonstrating its endogenous formation under physiological conditions, nor are there reports on its affinity for or activation of RARs and RXRs.

Advanced Experimental Protocols for Retinoid Research

The accurate investigation of retinoid metabolism and function necessitates the use of robust and validated experimental protocols that prevent the degradation and isomerization of these labile molecules.

Protocol for Extraction and Quantification of Retinoids by HPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of retinoic acid and its metabolites from biological tissues, minimizing the risk of artifact formation.[4][12][18][19]

I. Materials and Reagents:

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

HPLC system coupled to a tandem mass spectrometer

-

C18 solid-phase extraction (SPE) cartridges

-

Internal standards (e.g., deuterated retinoic acid)

-

HPLC-grade solvents: acetonitrile, methanol, water, hexane, isopropanol, dioxane

-

Butylated hydroxytoluene (BHT)

II. Procedure:

-

Sample Homogenization: Weigh frozen tissue and homogenize in a solution of acetonitrile/methanol (1:1 v/v) containing an internal standard and BHT on ice. All procedures should be carried out under yellow light to prevent photoisomerization.

-

Protein Precipitation and Extraction: Centrifuge the homogenate at 4°C to pellet proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

-

Elution: Elute the retinoids from the cartridge with a high-organic solvent (e.g., acetonitrile or methanol).

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use a suitable column (e.g., C18 for reversed-phase or a silica column for normal-phase) and a gradient elution program to separate the retinoids.[18] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target retinoids.

Caption: Workflow for retinoid analysis by HPLC-MS/MS.

Protocol for a Competitive Retinoid Receptor Binding Assay

This fluorescence-based assay can be adapted to determine the binding affinity of a test compound (like 5,8-monoepoxyretinoic acid) to RAR or RXR.[20][21][22]

I. Materials and Reagents:

-

Purified recombinant RAR or RXR ligand-binding domain (LBD)

-

A fluorescent retinoid probe with known affinity for the receptor

-

Black, low-volume 96- or 384-well plates

-

Fluorescence plate reader

-

Test compound (e.g., 5,8-monoepoxyretinoic acid)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

II. Procedure:

-

Assay Setup: In each well of the microplate, add a fixed concentration of the RAR or RXR LBD and the fluorescent retinoid probe.

-

Addition of Competitor: Add varying concentrations of the unlabeled test compound to the wells. Include wells with no competitor (maximum fluorescence) and wells with a high concentration of a known high-affinity ligand (background fluorescence).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using the plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol for a RAR/RXR Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of RAR/RXR heterodimers.[1][3][6][23]

I. Materials and Reagents:

-

A mammalian cell line (e.g., HEK293T or CV-1)

-

Expression plasmids for RAR and RXR

-

A reporter plasmid containing a luciferase gene downstream of a retinoic acid response element (RARE)

-

A transfection reagent

-

Cell culture medium and supplements

-

Test compound

-

Luciferase assay reagent

-

Luminometer

II. Procedure:

-

Cell Transfection: Co-transfect the mammalian cells with the RAR and RXR expression plasmids and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Cell Plating: Plate the transfected cells into a 96-well cell culture plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (e.g., ATRA).

-

Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion and Future Perspectives

The available scientific evidence strongly indicates that 5,8-monoepoxyretinoic acid is not an endogenously formed metabolite of vitamin A but rather an artifact arising from the acid-catalyzed rearrangement of 5,6-epoxyretinoic acid during sample analysis. Consequently, its biological role in vitamin A metabolism is considered negligible. The true endogenous metabolite, 5,6-epoxyretinoic acid, exhibits weak biological activity compared to ATRA.

For researchers in the field, this underscores the critical importance of employing modern, validated analytical techniques to avoid the generation of misleading artifacts. Future research in this specific area should focus on definitively confirming the absence of endogenous 5,8-monoepoxyretinoic acid in various biological systems using state-of-the-art, non-destructive analytical methods. Should any evidence for its endogenous presence emerge, the protocols outlined in this guide for receptor binding and transcriptional activation would be essential for elucidating its potential biological function.

References

-

Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Current Drug Metabolism, 10(9), 977-989. [Link]

-

Kedishvili, N. Y. (2013). Retinoic acid synthesis and degradation. Sub-cellular biochemistry, 67, 127–161. [Link]

-

Ziouzenkova, O., & Plutzky, J. (2008). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 489-497. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the regulation of cellular retinoic acid metabolism. Current drug metabolism, 10(9), 977-989. [Link]

-

Wikipedia contributors. (2024, October 26). Vitamin A. In Wikipedia, The Free Encyclopedia. [Link]

-

Topletz, A. R., Thatcher, J. E., & Isoherranen, N. (2012). The role of CYP26 enzymes in retinoic acid clearance. Expert opinion on drug metabolism & toxicology, 8(3), 319–330. [Link]

-

Kedishvili, N. (2016). Retinoic Acid Synthesis and Degradation. ResearchGate. [Link]

-

Samarasinghe, S., & Maden, M. (2012). Retinoic Acid Signaling Pathways in Development and Diseases. Hot-topic in medicinal chemistry, 12(12), 1025-1038. [Link]

-

Roberts, A. B., & DeLuca, H. F. (1967). Pathways of retinol and retinoic acid metabolism in the rat. The Biochemical journal, 102(2), 600–605. [Link]

-

McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. The Biochemical journal, 186(2), 475–481. [Link]

-

Wikipedia contributors. (2024, September 12). Retinoic acid receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Goss, G. D., & McBurney, M. W. (1992). Physiological and clinical aspects of vitamin A and its metabolites. Critical reviews in clinical laboratory sciences, 29(3-4), 185–215. [Link]

-

Tomlinson, C. W., & Whiting, A. (2020). The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond. Methods in enzymology, 637, 539–560. [Link]

-

McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

-

Rochette-Egly, C., & Germain, P. (2009). The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(10), 987-999. [Link]

-

Napoli, J. L., & Race, K. R. (1987). Retinol forms retinoic acid via retinal. The Journal of biological chemistry, 262(28), 13374–13377. [Link]

-

Tomlinson, C. W., & Whiting, A. (2020). The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond. Methods in enzymology, 637, 539–560. [Link]

-

SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. [Link]

-

Zile, M. H., Inhorn, S. L., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230. [Link]

-

Kagechika, H., & Shudo, K. (2019). Competitive Binding Assay with an Umbelliferone-Based Fluorescent Rexinoid for Retinoid X Receptor Ligand Screening. Journal of medicinal chemistry, 62(18), 8467–8475. [Link]

-

Axios Research. (n.d.). 5,8-Epoxy-all-trans-Retinoic Acid (Mixture of Diastereomers). [Link]

-

Molsyns. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. [Link]

-

McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735. [Link]

-

PubChem. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid. [Link]

-

Kedishvili, N. Y. (2013). Retinoic acid synthesis and degradation. Sub-cellular biochemistry, 67, 127–161. [Link]

-

McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic Acid Is a Physiological Metabolite of Retinoic Acid in the Rat. Biochemical Journal, 186(2), 475-481. [Link]

-

Morgan, B., & Thompson, J. N. (1966). The preparation and biological activity of methyl 5,6-epoxy-retinoate. The Biochemical journal, 101(3), 835–842. [Link]

Sources

- 1. econtent.hogrefe.com [econtent.hogrefe.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC/MS(N) analysis of retinoids. | Semantic Scholar [semanticscholar.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Microsomes convert retinol and retinal into retinoic acid and interfere in the conversions catalyzed by cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,8-Epoxy-All-Trans-Retinoic Acid | 3012-76-8 | SynZeal [synzeal.com]

- 9. 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid | C20H28O3 | CID 94005050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 13. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS 81444-57-7: 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid [cymitquimica.com]

- 15. The biological activity of 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The preparation and biological activity of methyl 5,6-epoxy-retinoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. indigobiosciences.com [indigobiosciences.com]

Chemical structure and properties of 5,8-Monoepoxyretinoic acid

An In-Depth Technical Guide to 5,8-Monoepoxyretinoic Acid: Structure, Properties, and Biological Context

Introduction

All-trans-retinoic acid (ATRA), the carboxylic acid form of vitamin A, is a potent signaling molecule essential for a vast array of biological processes, including embryonic development, immune function, and cellular differentiation.[1] Its metabolism is a tightly regulated process that yields a variety of derivatives with distinct activities and fates. Among these is 5,8-Monoepoxyretinoic acid, a furanoid derivative that occupies a unique position in retinoid chemistry and biology.

This technical guide provides a comprehensive overview of 5,8-Monoepoxyretinoic acid for researchers, chemists, and drug development professionals. A critical point of clarification is that 5,8-monoepoxyretinoic acid is now understood to be a stable rearrangement product, often an artifact of isolation procedures, derived from the true, more labile in vivo metabolite, 5,6-monoepoxyretinoic acid.[2][3][4] This guide will, therefore, discuss both compounds in parallel to provide a complete and accurate scientific narrative, detailing their chemical structures, physicochemical properties, synthesis, biological activities, and analytical characterization.

Part 1: Chemical Identity and Physicochemical Properties

The structural distinction between ATRA and its 5,6- and 5,8-epoxy derivatives is fundamental to understanding their chemical behavior and biological function. The introduction of an epoxide ring alters the planarity and electronic configuration of the polyene chain, significantly impacting receptor binding and metabolic stability.

Chemical Structures

-

All-trans-Retinoic Acid (ATRA): The parent compound, characterized by a β-ionone ring and a conjugated tetraene side chain terminating in a carboxylic acid group.

-

5,6-Monoepoxyretinoic Acid: The direct metabolic product of ATRA, featuring an epoxide ring across the 5 and 6 positions of the β-ionone ring. This structure is chemically sensitive.

-

5,8-Monoepoxyretinoic Acid: A furanoid (tetrahydrofuran) ring-containing isomer formed via an acid-catalyzed intramolecular rearrangement of the 5,6-epoxide. This form is significantly more stable.[5][6]

Physicochemical Properties

The properties of these compounds are crucial for their handling, formulation, and analysis. The following table summarizes key data compiled from scientific literature and commercial suppliers.

| Property | 5,8-Monoepoxy-all-trans-retinoic Acid | 5,6-Monoepoxy-all-trans-retinoic Acid |

| Molecular Formula | C₂₀H₂₈O₃[7] | C₂₀H₂₈O₃[8] |

| Molecular Weight | 316.4 g/mol [7][9] | 316.4 g/mol [8] |

| CAS Number | 3012-76-8[7] | 13100-69-1[8][10] |

| Appearance | Solid | Pale-yellow crystals[11] |

| IUPAC Name | (2E,4E,6E)-3-Methyl-7-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)octa-2,4,6-trienoic acid[7] | (2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid[8] |

| Solubility | Data not widely available; expected to be soluble in organic solvents. | Slightly soluble in methanol[12] |

| Storage Conditions | -20°C to -80°C, protect from light | -20°C to -80°C, protect from light[12] |

Part 2: Genesis and Synthesis

Understanding the origin of 5,8-monoepoxyretinoic acid requires examining both its biological precursor's formation and the chemical transformation that yields the final furanoid structure.

Biological Formation of the 5,6-Epoxy Precursor

The true in vivo metabolite is 5,6-epoxyretinoic acid, which is generated from ATRA primarily in the kidney and intestine.[13][14] This biotransformation is an oxidative process mediated by a specific enzyme system.

Causality of Experimental Observations: The enzyme system responsible for this epoxidation requires molecular oxygen, magnesium ions, ATP, and NADPH.[13] This cofactor requirement is characteristic of cytochrome P450 monooxygenases (CYPs), which are well-known for their role in drug and xenobiotic metabolism, including the oxidative clearance of retinoic acid by the CYP26 family.[1] The formation of the 5,6-epoxide represents one of these metabolic clearance pathways.

Sources

- 1. Retinoic acid - Wikipedia [en.wikipedia.org]

- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,8-Epoxy-All-Trans-Retinoic Acid | 3012-76-8 | SynZeal [synzeal.com]

- 8. Retinoic acid, 5,6-epoxy-5,6-dihydro- | C20H28O3 | CID 92854578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid | C20H28O3 | CID 94005050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. all-trans 5,8-Epoxy Retinoic Acid (Mixture of Diastereomers) [lgcstandards.com]

- 11. The preparation and biological activity of methyl 5,6-epoxy-retinoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Metabolite: A Technical Guide to the Natural Occurrence of 5,6-Monoepoxyretinoic Acid and the Artifactual Nature of its 5,8-Epoxy Isomer

Introduction: A Case of Mistaken Identity in Retinoid Metabolism

For researchers, scientists, and drug development professionals navigating the intricate landscape of retinoid metabolism, precision in identifying and quantifying metabolites is paramount. This guide delves into the natural occurrence of a lesser-known metabolite of retinoic acid, 5,6-monoepoxyretinoic acid. Crucially, it also addresses a long-standing point of potential confusion in the field: the distinction between the naturally occurring 5,6-epoxide and its isomer, 5,8-monoepoxyretinoic acid. Evidence strongly suggests that 5,8-monoepoxyretinoic acid is not a naturally occurring metabolite but rather an artifact formed from the chemically labile 5,6-epoxyretinoic acid during acidic extraction procedures.[1][2] Understanding this chemical transformation is fundamental to accurately studying the in vivo presence and potential physiological roles of retinoic acid epoxides.

This technical guide provides a comprehensive overview of the current scientific understanding of 5,6-monoepoxyretinoic acid, from its biosynthesis and tissue distribution to analytical methodologies for its detection and its potential, albeit limited, biological significance. We will explore the enzymatic machinery responsible for its formation, its subsequent metabolic fate, and its known interactions within the broader network of retinoid signaling. For drug development professionals, this guide offers insights into the stability and reactivity of epoxide-containing retinoids, a critical consideration for the design and analysis of novel therapeutic agents.

Biosynthesis and Metabolism: The Epoxidation Pathway of Retinoic Acid

The formation of 5,6-monoepoxyretinoic acid is a recognized step in the metabolic cascade of all-trans-retinoic acid. This biotransformation is catalyzed by a specific enzyme system with distinct characteristics.

Enzymology of 5,6-Epoxidation:

The enzyme responsible for the formation of 5,6-epoxyretinoic acid from all-trans-retinoic acid is a retinoic acid 5,6-epoxidase .[3] This enzyme system is a hemoprotein-dependent peroxidase.[4] Studies in rat tissues have revealed that this epoxidase activity is highest in the kidney, followed by the intestine, liver, and spleen.[5] The enzyme is located in the particulate fraction of the cell, likely the microsomes, and its activity is dependent on the presence of ATP, NADPH, and molecular oxygen.[3] It is stimulated by ferrous ions (Fe2+) and inhibited by various divalent cations (Mn2+, Zn2+, Cu2+) and EDTA.[3] Interestingly, the activity of this enzyme does not appear to be induced by retinoic acid itself, suggesting a constitutive rather than an inducible metabolic pathway.[3]

Metabolic Fate of 5,6-Monoepoxyretinoic Acid:

Once formed, 5,6-monoepoxyretinoic acid is further metabolized, primarily through glucuronidation. The major metabolite identified in the small intestinal mucosa of rats is 5,6-epoxyretinoyl beta-glucuronide .[6] This conversion is catalyzed by UDP-glucuronosyltransferases in the liver microsomes.[6] The metabolism of 5,6-monoepoxyretinoic acid is notably rapid, and it does not appear to be converted back to retinoic acid.[6]

Caption: Biosynthesis and metabolism of 5,6-monoepoxyretinoic acid.

Natural Occurrence and Tissue Distribution

The presence of 5,6-monoepoxyretinoic acid as an endogenous metabolite has been confirmed in various tissues of vitamin A-deficient rats administered a physiological dose of radiolabeled retinoic acid.[7][8][9] Its detection in these in vivo studies solidifies its status as a true physiological metabolite.[2]

Detected Tissues:

-

Small Intestine: The intestinal mucosa is a primary site of detection, with the maximum concentration observed 3 hours after administration of retinoic acid.[7][8] However, its presence is transient, disappearing by 7 hours, indicating rapid metabolism or excretion.[8]

-

Kidney: The kidney shows the highest concentration of the epoxidase enzyme and is a significant site of 5,6-monoepoxyretinoic acid presence.[5][7][8]

-

Liver: Detected in the liver, a central organ for retinoid metabolism.[7][8]

-

Testes: Found in the testes of vitamin A-deficient rats.[7][8]

-

Serum: Present in the serum, indicating its circulation in the bloodstream.[7][8]

Quantitative Data:

While comprehensive quantitative data across all tissues is limited, a key study has provided a specific concentration in rat kidney under physiological conditions.

| Tissue | Species | Condition | Concentration (µM) | Reference |

| Kidney | Rat | Normal Diet (Physiological) | 0.25 | [10] |

This quantitative finding underscores that acidic retinoids, including 5,6-epoxyretinoic acid, are significant metabolites of vitamin A in the kidney.[10]

Analytical Methodologies: A Critical Approach to Detection and Quantification

The inherent instability of 5,6-monoepoxyretinoic acid, particularly its propensity to convert to the 5,8-furanoid derivative under acidic conditions, necessitates careful consideration of analytical methodologies.[1][2][11]

Extraction and Sample Preparation:

A robust extraction protocol is crucial to prevent artifact formation and ensure accurate quantification. Based on established methods for other retinoids, the following principles should be applied:

-

Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt metabolic activity.[12] Homogenization should be performed on ice.[12]

-

Extraction Solvents: A two-phase extraction using a mixture of methanol/chloroform is a common approach for separating polar and lipid-based metabolites.[13]

-

pH Control: Crucially, acidic conditions must be avoided during extraction to prevent the conversion of the 5,6-epoxide to the 5,8-epoxy artifact.[1][2]

-

Internal Standards: The use of a suitable internal standard is essential for accurate quantification and to account for extraction efficiency and potential degradation.[14][15]

Caption: Recommended workflow for the extraction of 5,6-monoepoxyretinoic acid.

LC-MS/MS for Quantification:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoids in biological matrices.[12][14][15][16][17]

Experimental Protocol: A Generalized LC-MS/MS Method

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for retinoid separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is common. However, care must be taken with acidic modifiers due to the lability of the 5,6-epoxide. Optimization to near-neutral pH may be necessary.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Temperature: Column oven temperature is usually maintained around 25-40°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for retinoids.

-

Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode provides high selectivity and sensitivity.

-

Transitions: Specific precursor-to-product ion transitions for 5,6-monoepoxyretinoic acid and the internal standard would need to be determined by direct infusion of synthesized standards.

-

Synthesis of Standard:

The synthesis of a 5,6-monoepoxyretinoic acid standard is necessary for method development and quantification. This can be achieved by the epoxidation of all-trans-retinoic acid using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[18][19][20]

Physiological Role and Biological Activity: An Area of Ongoing Investigation

The physiological significance of 5,6-monoepoxyretinoic acid appears to be limited compared to its parent compound, all-trans-retinoic acid.

Biological Activity:

Studies in vitamin A-deficient rats have shown that 5,6-epoxyretinoic acid has significantly lower biological activity than all-trans-retinoic acid in promoting growth, estimated to be around 0.5% as active.[5][21] This suggests that the 5,6-epoxidation is likely a step towards inactivation and excretion rather than the formation of a more potent signaling molecule.

Interaction with Nuclear Receptors:

Retinoic acid exerts its biological effects primarily by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[22][23][24][25] While direct binding studies of 5,6-monoepoxyretinoic acid to these receptors are not extensively reported, its low biological activity suggests a weaker interaction compared to all-trans-retinoic acid. The 13-cis isomer of 5,6-epoxyretinoic acid is known to bind to nuclear receptors and act as a transcription factor.[26]

Potential Roles in Disease:

The role of retinoid metabolism in various diseases, including cancer and metabolic disorders, is an active area of research.[23][27][28][29][30] Some studies have explored the effects of 5,6-epoxyretinoic acid in cancer models. For instance, it has been shown to inhibit skin tumor promotion and the induction of ornithine decarboxylase activity, with an efficacy similar to retinoic acid in this specific context.[31] The 13-cis isomer has been shown to inhibit the growth of certain cancer cell lines in vitro.[26][32]

Relevance in Drug Development: Stability and Metabolic Considerations

For professionals in drug development, the chemistry and metabolism of 5,6-monoepoxyretinoic acid offer several key insights:

-

Compound Stability: The facile conversion of the 5,6-epoxide to the 5,8-furanoid under acidic conditions highlights the importance of pH control in the formulation and analysis of retinoid-based drugs containing similar structural motifs.

-

Metabolic Profiling: Understanding the epoxidation pathway is crucial for predicting the metabolic fate of novel retinoid analogues. The enzymes involved in this pathway could be sites of drug-drug interactions.

-

Pharmacokinetics: The rapid metabolism of 5,6-monoepoxyretinoic acid suggests a short biological half-life, a factor to consider in the design of retinoid therapeutics.[33]

-

Synthetic Retinoids: While natural retinoids have therapeutic applications, synthetic retinoids with improved stability, selectivity, and efficacy are of great interest.[34] Knowledge of the metabolic pathways of natural retinoids can inform the design of next-generation compounds.

Conclusion

For researchers in the field, a meticulous approach to sample preparation and analysis, particularly avoiding acidic conditions, is paramount for the accurate study of this metabolite. For those in drug development, the chemistry of the 5,6-epoxide serves as a valuable case study in the stability and metabolic susceptibility of retinoid structures. Further research is warranted to fully elucidate the physiological and potential pathophysiological roles of this elusive retinoid metabolite.

References

- Sietsema, W. K., & DeLuca, H. F. (1982). The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. Journal of Biological Chemistry, 257(8), 4265-4270.

- Ghyselinck, N. B., & Duester, G. (2019). Retinoic Acid Signaling Pathways. Development, 146(13), dev167502.

- Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical chemistry, 80(5), 1702–1708.

- Sietsema, W. K., & DeLuca, H. F. (1982). Retinoic acid 5,6-epoxidase. Properties and biological significance. The Journal of biological chemistry, 257(8), 4265–4270.

- Sato, T., & Okaniwa, K. (1985). Retinoic Acid 5,6-Epoxidation by Hemoproteins. Journal of Nutritional Science and Vitaminology, 31(4), 359-371.

- Samarut, E., & Rochette-Egly, C. (2012). Retinoic acid signaling pathways in development and diseases. Current topics in developmental biology, 97, 289–333.

- Clugston, R. D., & Blaner, W. S. (2012). Retinoids in the pathogenesis and treatment of liver diseases. Nutrients, 4(11), 1693–1717.

- Gudas, L. J. (2022). Retinoid Metabolism: New Insights. Annual review of nutrition, 42, 101–123.

- Berry, D. C., & Noy, N. (2014). Retinoids and the metabolic syndrome. Biochimica et biophysica acta, 1841(1), 102–111.

- McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. The Biochemical journal, 186(2), 475–481.

- McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475-481.

- Zile, M. H., Inhorn, R. C., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230.

- Napoli, J. L., & McCormick, A. M. (1981). Tissue dependence of retinoic acid metabolism in vivo. Biochimica et Biophysica Acta (BBA) - General Subjects, 666(2), 165-175.

- Napoli, J. L., Khalil, H., & McCormick, A. M. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry, 21(8), 1942–1949.

- John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. The Biochemical journal, 103(2), 539–543.

- McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735.

- Gundersen, T. E., & Blomhoff, R. (2009). Methods for detecting and identifying retinoids in tissue. Methods in molecular biology (Clifton, N.J.), 535, 237–257.

- Verma, A. K., Slaga, T. J., Wertz, P. W., Mueller, G. C., & Boutwell, R. K. (1980). Inhibition of skin tumor promotion by retinoic acid and its metabolite 5,6-epoxyretinoic acid. Cancer research, 40(7), 2367–2371.

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

- McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475-481.

- John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539-543.

- McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090.

- Samokyszyn, V. M., & Marnett, L. J. (1990). 4-Hydroxyretinoic Acid, a Novel Substrate for Human Liver Microsomal UDP-glucuronosyltransferase(s) and Recombinant UGT2B7.

-

Michigan State University. (2018). Recovering the metabolome. Retrieved from [Link]

- Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical journal, 388(Pt 1), 363–369.

- McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090.

- Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(1), 363-369.

- Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–53.

- McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735.

- Kliewer, S. A., Umesono, K., Mangelsdorf, D. J., & Evans, R. M. (1992). Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling.

- le Maire, A., Alvarez, S., Rondas, A., de Lera, A. R., & Bourguet, W. (2012). Retinoic acid actions through mammalian nuclear receptors. Current topics in medicinal chemistry, 12(6), 524–541.

- Michigan State University Mass Spectrometry and Metabolomics Core. (2019). MSU_MSMC_004_v1.

- Talluri, S., Kumar, D., Kar, S., & Das, S. K. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in oncology, 13, 1204618.

-

MSACL. (2023). MSACL 2023 Abstract(s) for Assays Leveraging MS. Retrieved from [Link]

- Yap, W. N., & Yiap, B. C. (2022). Retinoids as anti-cancer agents and their mechanisms of action. Cancers, 14(15), 3761.

- Singh, N. K., Kumar, P., & Prasad, B. (2017). Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions.

- Willeman, H., Jourdil, J. F., Gautier-Veyret, E., Bon, C., Stanke-Labesque, F., & Hulin, A. (2021). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Pharmaceuticals, 14(3), 249.

Sources

- 1. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid 5,6-epoxidase. Properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 14. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sciex.com [sciex.com]

- 18. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. The biological activity of 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Retinoic acid signaling pathways in development and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CAS 81444-57-7: 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid [cymitquimica.com]

- 27. mdpi.com [mdpi.com]

- 28. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of skin tumor promotion by retinoic acid and its metabolite 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,8-Monoepoxyretinoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5,8-Monoepoxyretinoic acid (5,8-epoxy-RA) is a metabolite of all-trans-retinoic acid (ATRA), a critical signaling molecule derived from vitamin A that governs a multitude of physiological processes, including embryonic development, cellular differentiation, and homeostasis. While the mechanism of action for ATRA is well-established, the specific molecular interactions and downstream effects of its metabolites, such as 5,8-epoxy-RA, are less characterized. This technical guide provides a comprehensive overview of the presumed mechanism of action of 5,8-Monoepoxyretinoic acid, grounded in the canonical retinoid signaling pathway. Due to a paucity of direct experimental data for 5,8-epoxy-RA, this guide leverages data from the closely related isomer, 5,6-epoxyretinoic acid, as a predictive framework. We present the established principles of retinoic acid receptor (RAR) and retinoid X receptor (RXR) activation, detail robust experimental protocols for the full characterization of 5,8-epoxy-RA's bioactivity, and provide visualizations to elucidate key pathways and workflows. This document is intended to serve as an authoritative resource for researchers seeking to investigate the therapeutic potential and biological significance of this retinoid metabolite.

Introduction: The Retinoid Signaling Landscape

Retinoids, a class of compounds derived from vitamin A, are essential regulators of gene expression in vertebrates.[1] Their biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] Both RAR and RXR families consist of three subtypes (α, β, and γ) encoded by distinct genes.[2] These receptors function as ligand-activated transcription factors that, upon binding to their cognate ligands, modulate the transcription of target genes.[3]

The canonical mechanism of retinoid action involves the formation of a heterodimer between an RAR and an RXR.[3][4] In the absence of a ligand, the RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][6] This binding is typically associated with the recruitment of corepressor proteins, which leads to a condensed chromatin state and transcriptional repression.[2][7]

The binding of an agonist, such as ATRA, to the ligand-binding pocket of RAR induces a conformational change in the receptor.[7] This conformational shift results in the dissociation of corepressors and the subsequent recruitment of coactivator proteins.[8] These coactivator complexes often possess histone acetyltransferase (HAT) activity, leading to chromatin decondensation and the initiation of target gene transcription.[7]

The Hypothesized Mechanism of Action of 5,8-Monoepoxyretinoic Acid

Given that 5,8-Monoepoxyretinoic acid is a metabolite of ATRA, its mechanism of action is presumed to follow the canonical retinoid signaling pathway. The central hypothesis is that 5,8-epoxy-RA functions as a ligand for RARs, initiating a cascade of molecular events culminating in the regulation of gene expression.

Cellular Uptake and Nuclear Translocation